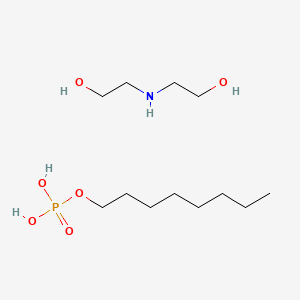
Phosphoric acid, octyl ester, diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, octyl ester, diethanolamine salt is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of different substances. This compound is particularly valued in formulations where mildness and non-irritating properties are essential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, octyl ester, diethanolamine salt typically involves the esterification of phosphoric acid with octyl alcohol, followed by neutralization with diethanolamine. The reaction conditions often include:
Esterification: Phosphoric acid reacts with octyl alcohol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 100-150°C).
Neutralization: The resulting octyl phosphate ester is then neutralized with diethanolamine under controlled conditions to form the final product.
Industrial Production Methods: In industrial settings, the production process is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Accurate measurement and mixing of phosphoric acid, octyl alcohol, and diethanolamine.
Reaction Control: Maintaining optimal temperature and pH levels to ensure complete reaction and prevent side reactions.
Purification: The product is purified through distillation or filtration to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and octyl alcohol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phosphoric acid and octyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of buffers and media for cell culture due to its mild nature.
Medicine: Utilized in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: Applied in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization. The molecular targets include:
Cell Membranes: Enhances permeability and facilitates the transport of molecules.
Proteins: Stabilizes protein structures in solution.
Lipids: Aids in the formation of micelles and liposomes.
Comparison with Similar Compounds
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific combination of hydrophilic and hydrophobic properties. Similar compounds include:
Phosphoric acid, decyl ester, diethanolamine salt: Similar structure but with a longer alkyl chain, offering different solubility and surfactant properties.
Phosphoric acid, ethyl ester, diethanolamine salt: Shorter alkyl chain, resulting in different applications and properties.
Phosphoric acid, butyl ester, diethanolamine salt: Intermediate chain length, balancing properties between the octyl and ethyl esters.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of mildness and effectiveness in various formulations.
Properties
CAS No. |
68921-72-2 |
|---|---|
Molecular Formula |
C12H30NO6P |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
InChI Key |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65151-84-0 59707-20-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


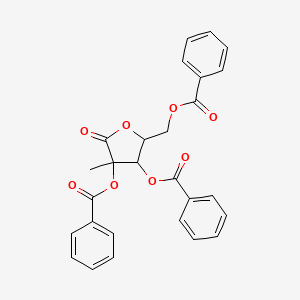
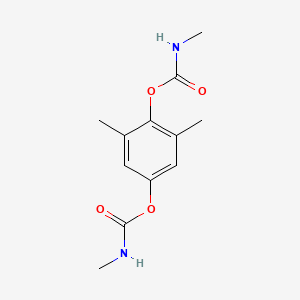

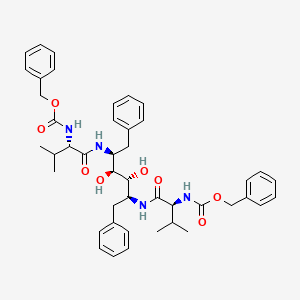
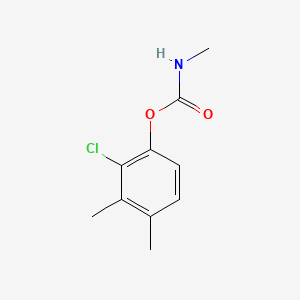
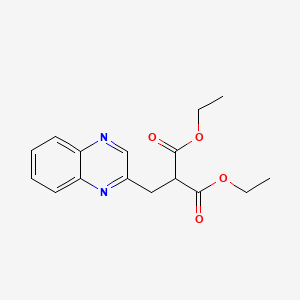





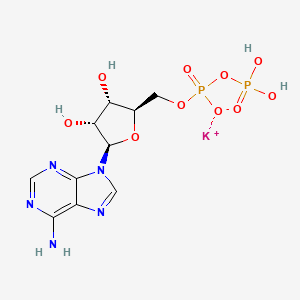
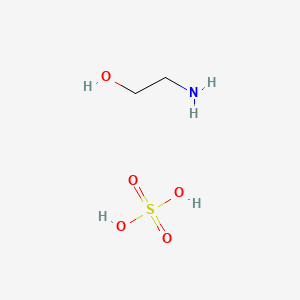
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
